2-[(4-Methylphenyl)sulfanyl]propanal
Description
2-[(4-Methylphenyl)sulfanyl]propanal is an organosulfur compound featuring a propanal backbone substituted with a 4-methylphenyl sulfanyl group. This structure combines aldehyde reactivity with the steric and electronic effects of the aromatic sulfanyl moiety. The 4-methylphenyl group is a common substituent in medicinal and materials chemistry due to its balance of hydrophobicity and electronic modulation .
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-7,9H,1-2H3 |
InChI Key |
FVMLGLQFECURSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with propanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the thiol group on the aldehyde carbonyl carbon. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-[(4-Methylphenyl)sulfanyl]propanoic acid
Reduction: 2-[(4-Methylphenyl)sulfanyl]propanol
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, contributing to the compound’s biological activity. detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal
- Molecular Formula : C₁₀H₁₁ClOS
- Molecular Weight : 214.71 g/mol
- Key Differences: Substituent Effects: The chloro group (electron-withdrawing) at the para position contrasts with the methyl group (electron-donating) in the parent compound. Steric Impact: Chlorine’s larger atomic radius (vs. methyl) may introduce steric hindrance, affecting molecular packing or binding in biological systems. Applications: Chlorinated analogues are often explored for enhanced stability in agrochemicals or pharmaceuticals, though specific data for this compound are unavailable .
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal o-methyloxime
- Molecular Formula: C₁₂H₁₇NOS
- Molecular Weight : 223.34 g/mol
- Key Differences: Functional Group: The addition of an o-methyloxime group replaces the aldehyde’s carbonyl oxygen, converting it into an oxime. This modification enhances stability against oxidation and may enable chelation or coordination chemistry applications . Physicochemical Properties: Higher molecular weight (223.34 vs. ~196 g/mol for the parent compound) suggests increased hydrophobicity, impacting solubility and bioavailability.
Thiadiazole Derivatives with 4-Methylphenyl Sulfanyl Groups
- Example Compound : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole
- Structural Insights: Conformation: The butterfly-shaped molecular structure with near-planar thiadiazole and phenyl rings (dihedral angles <1°) suggests strong π-π interactions and crystallographic packing efficiency. Similar effects may influence the parent compound’s solid-state behavior . Biological Relevance: Thiadiazoles are known for antimicrobial and anti-inflammatory activities, implying that the 4-methylphenyl sulfanyl group could synergize with heterocyclic cores for bioactivity .
Tabulated Comparison of Key Properties
| Property | 2-[(4-Methylphenyl)sulfanyl]propanal | 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal | 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal o-methyloxime |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂OS (estimated) | C₁₀H₁₁ClOS | C₁₂H₁₇NOS |
| Molecular Weight | ~196.27 g/mol | 214.71 g/mol | 223.34 g/mol |
| Substituent | 4-Methylphenyl | 4-Chlorophenyl | 4-Methylphenyl + o-methyloxime |
| Electronic Effects | Electron-donating (methyl) | Electron-withdrawing (chloro) | Stabilized oxime group |
| Potential Applications | Intermediate for heterocycles | Agrochemicals, pharmaceuticals | Chelation agents, discontinued research use |
| Structural Data | Not available | Not available | Discontinued; no crystal data |
Biological Activity
2-[(4-Methylphenyl)sulfanyl]propanal, also known as 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal, is an organic compound characterized by the presence of a thioether functional group and an aldehyde moiety. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on various studies, including synthesis methods, interaction with biological systems, and pharmacological implications.
The molecular formula of this compound is . The compound features a methyl group, a propanal structure, and a para-methylphenyl substituent, contributing to its chemical reactivity and potential biological effects.
Structural Characteristics
- Functional Groups : Thioether and aldehyde
- Molecular Weight : 198.29 g/mol
- Key Interactions : Exhibits hydrogen bonding and π-π interactions due to its aromatic structure.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : Utilizing appropriate alkyl halides and thiols.
- Oxidative Addition : Involving transition metals to facilitate the formation of the thioether bond.
- Direct Aldol Condensation : Combining aldehydes with ketones in the presence of a base.
These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.
Pharmacological Potential
Research indicates that compounds containing thioether functionalities often exhibit significant biological activities, including:
- Antioxidant Properties : The presence of sulfur may enhance the compound's ability to scavenge free radicals.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains due to structural similarities with known antimicrobial agents.
Case Studies
- Antioxidant Activity : A study demonstrated that thioether-containing compounds showed higher antioxidant activity compared to their non-thioether counterparts. The mechanism is believed to involve electron donation from the sulfur atom, stabilizing free radicals.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its pharmacological potential. Investigations typically focus on:
- Enzyme Inhibition : Studies have shown that this compound may inhibit certain cytochrome P450 enzymes, impacting drug metabolism.
- Receptor Binding Affinity : Computational modeling suggests that it may bind to specific receptors involved in inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylpropanal | C4H10O | Simple aldehyde without sulfur |
| 4-Methylthiobenzaldehyde | C9H10OS | Contains a thiol group but lacks propanal structure |
| 2-(4-Methylphenyl)propanal | C10H12O | Similar structure but without sulfur |
The comparative analysis highlights the distinctiveness of this compound due to its dual functionality, which may lead to unique reactivity patterns and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
